1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone
Description
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone is a heterocyclic compound featuring an imidazolidinone core substituted with a nitro(phenylthio)methylene group at position 2 and a methyl group at position 3. The ethanone moiety at position 1 contributes to its electrophilic reactivity. This compound is hypothesized to exhibit biological activity due to its nitro group, which is common in antimicrobial agents, and the phenylthio group, which may enhance lipophilicity for membrane penetration .
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-[(2Z)-3-methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)15-9-8-14(2)12(15)13(16(18)19)20-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b13-12- |
InChI Key |
WSZHCKRKFWQYTM-SEYXRHQNSA-N |
Isomeric SMILES |
CC(=O)N\1CCN(/C1=C(\[N+](=O)[O-])/SC2=CC=CC=C2)C |
Canonical SMILES |
CC(=O)N1CCN(C1=C([N+](=O)[O-])SC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidine ring, followed by the introduction of the nitro group and the phenylthio moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylthio moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylthio moiety can engage in hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Hypothetical formula based on structural analogy.
Structural and Reactivity Differences
- Nitro and Phenylthio Groups: The target compound’s nitro(phenylthio)methylene group distinguishes it from simpler imidazolidinones (e.g., 1-(3-methylphenyl)-2-imidazolidinone ).
- Thiazolo-Benzimidazole vs. Imidazolidinone: Compound 10b contains a thiazolo-benzimidazole fused ring system, which confers rigidity and may limit conformational flexibility compared to the target’s imidazolidinone core. This structural difference likely impacts binding to biological targets.
- Trifluoromethyl-Thiadiazole Derivatives : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects and metabolic stability, contrasting with the target’s nitro group, which may undergo reductive metabolism.
Biological Activity
1-(3-Methyl-2-(nitro(phenylthio)methylene)imidazolidin-1-yl)ethanone is a complex organic compound that belongs to the class of imidazolidines. Its unique structure, featuring a methyl group and a nitrophenylthio substituent, suggests potential biological activities that warrant investigation. The presence of the nitro group is particularly noteworthy as it can enhance electrophilicity, which may influence the compound's interaction with biological macromolecules.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.4 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : In vitro studies have indicated that similar compounds with imidazolidine cores possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also have anticancer properties.
- Enzyme Inhibition : The electrophilic nature of the nitro group may allow for interactions with key enzymes, potentially inhibiting their activity and altering metabolic pathways.
Case Studies and Research Findings
Several studies have focused on understanding the pharmacodynamics and mechanisms of action of compounds similar to this compound:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various imidazolidine derivatives, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
-
Cytotoxicity Assays :
- In vitro assays conducted on cancer cell lines demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity, leading to apoptosis in treated cells. The IC50 values were reported in the low micromolar range.
-
Enzyme Interaction Studies :
- Research utilizing molecular docking simulations indicated that the compound could effectively bind to active sites of certain enzymes, suggesting a potential role as an enzyme inhibitor.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 2-Amino-5-nitrophenol | Amino and nitro groups | Known for dye applications | Antimicrobial |
| 4-Nitrophenyl thioacetate | Thioether linkage | Used in synthetic chemistry | Enzyme inhibition |
| 5-Methylthiazole | Thiazole ring | Exhibits antimicrobial properties | Antifungal |
The uniqueness of this compound lies in its specific combination of functionalities, which may confer distinctive biological activities not present in these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
